molecular formula C21H28N6O4 B2821820 N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1242895-07-3

N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2821820
CAS No.: 1242895-07-3
M. Wt: 428.493
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with a 1,5-dioxo moiety. The structure includes a propanamide side chain substituted at position 3 of the quinazoline ring and a carbamoylmethyl group at position 2 of the triazole ring. While direct spectral or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., triazoloquinazolines with thioacetamido or propanamido substituents) have been synthesized and studied for diverse biological activities, including antimicrobial and enzyme inhibition .

Properties

IUPAC Name

N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-5-14(4)23-17(28)10-11-25-19(30)15-8-6-7-9-16(15)27-20(25)24-26(21(27)31)12-18(29)22-13(2)3/h6-9,13-14H,5,10-12H2,1-4H3,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLCSEHAGLUUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 1-benzyl-3-oxo-piperidine-4-carboxylate and urea.

    Substitution Reactions: Introduction of the benzyl, methyl, and oxo groups can be carried out through various substitution reactions under controlled conditions.

    Acylation: The final step involves the acylation of the pyrido[3,4-d]pyrimidine core with 4-bromophenyl acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxyl derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzyl, methyl, oxo, and bromophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • The target compound features a carbamoylmethyl group at position 2, whereas Fathal’s derivatives have thioether-linked acetamido/propanamido groups.
  • The presence of a 1,5-dioxo moiety in the target compound contrasts with the 4-methyl-5-oxo substitution in Fathal’s analogs, which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects on Bioactivity

  • Nitro vs. The carbamoyl group in the target compound may instead improve solubility or target binding via hydrogen bonding .
  • Phenylpropanoid Moieties: Compounds with phenylpropanoid substituents (e.g., veronicoside, verminoside in ) exhibit antioxidant activity. The propanamide side chain in the target compound could mimic these effects but with distinct steric and electronic profiles .

Physicochemical and Spectral Properties

Property Target Compound Fathal’s Compound 8 Fathal’s Compound 9c
Core Structure [1,2,4]triazolo[4,3-a]quinazoline [1,2,4]triazolo[4,3-a]quinazoline [1,2,4]triazolo[4,3-a]quinazoline
Substituents Carbamoylmethyl, propanamide Thioacetamido, methyl ester Thiopropanamido, hydroxy ester
Melting Point Not reported 94–95°C 129–130°C
Key NMR Signals Not reported δ 1.2–1.4 (methyl groups) δ 3.9–4.1 (hydroxy proton)

The absence of a thioether linkage in the target compound likely reduces susceptibility to oxidative degradation compared to Fathal’s derivatives .

Methodological Approaches for Similarity Assessment

Computational Similarity Metrics

  • Tanimoto and Dice Coefficients : These metrics, applied to molecular fingerprints (e.g., MACCS, Morgan), quantify structural similarity. The target compound’s carbamoyl and propanamide groups may yield lower similarity scores compared to thioether-containing analogs, despite shared core frameworks .
  • For example, minor substituent changes (e.g., nitro to carbamoyl) can drastically alter target binding, as seen in antimycobacterial studies () .

Spectroscopic Comparisons

  • 13C-NMR and 1H-NMR: In and , phenylpropanoid and triazole protons/residues are identified via δ 7.3–7.8 (aromatic protons) and δ 3.5–4.5 (ether/protonated carbons). The target compound’s carbamoyl methyl group would likely produce distinct δ 2.8–3.2 signals for CH2 and NH protons .

Research Implications and Gaps

  • Synthetic Challenges : The carbamoylmethyl group in the target compound may require specialized coupling reagents (e.g., EDC/HOBt) for amide bond formation, contrasting with copper-catalyzed azide-alkyne cyclization used in triazole synthesis () .
  • Bioactivity Predictions : Ligand-based virtual screening () could prioritize analogs with similar hydrogen-bonding capacity, though experimental validation is essential to address activity cliff risks .

Q & A

Basic Research Questions

Q. How can synthesis of this compound be optimized to achieve high purity and yield?

  • Methodology : Multi-step synthesis requires precise control of reaction conditions. Key steps include:

  • Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .
  • Temperature optimization (e.g., 60–80°C for cyclization steps) to enhance reaction efficiency .
  • Catalysts like K₂CO₃ for thioether formation, as seen in analogous triazoloquinazoline syntheses .
    • Analysis : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., triazoloquinazoline core and propanamide side chain) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for amide and triazoloquinazoline rings) .

Q. What initial biological screening strategies are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases linked to triazoloquinazoline activity .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

  • Approach :

  • Iterative Synthesis : Systematically vary substituents (e.g., alkyl chains, aryl groups) and test bioactivity .
  • Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GABA receptors .
  • Data Reconciliation : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .

Q. What reaction mechanisms govern the oxidation and reduction pathways of the triazoloquinazoline core?

  • Oxidation : Hydrogen peroxide (H₂O₂) in acidic conditions oxidizes sulfur moieties to sulfones, critical for modulating electronic properties .
  • Reduction : LiAlH₄ selectively reduces amide groups to amines while preserving the heterocyclic core .
  • Monitoring : Track intermediates via LC-MS and isolate products using flash chromatography .

Q. How can computational modeling be integrated to predict pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with quinazoline-binding enzymes) to refine docking hypotheses .

Q. What forced degradation studies are essential to evaluate stability under stress conditions?

  • Protocols :

  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h; analyze via HPLC for degradation products .
  • Photodegradation : UV light (254 nm) exposure for 48h to assess photosensitivity .
  • Thermal Stress : Incubate at 80°C for 1 week to identify thermal decomposition pathways .

Q. How can stereochemical purity be ensured in derivatives with chiral centers?

  • Chiral Analysis :

  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
  • Optical Rotation : Compare [α]D values with literature for amino acid-derived analogs (e.g., L-Val vs. DL-Val intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.